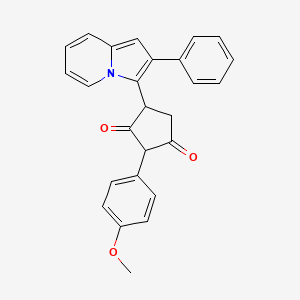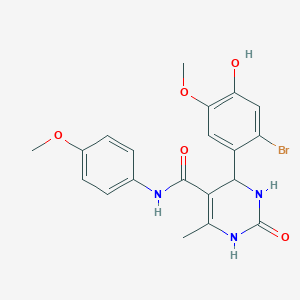
2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione
Overview
Description
2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indolizine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the phenyl groups: This step might involve Friedel-Crafts alkylation or acylation reactions.
Formation of the cyclopentane-1,3-dione core: This could be synthesized through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione: can be compared with other indolizine derivatives or cyclopentane-1,3-dione compounds.
Unique Features: The presence of both indolizine and cyclopentane-1,3-dione moieties in a single molecule might confer unique chemical and biological properties.
List of Similar Compounds
Indolizine derivatives: Compounds with similar indolizine structures.
Cyclopentane-1,3-dione derivatives: Compounds with similar cyclopentane-1,3-dione cores.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-(2-phenylindolizin-3-yl)cyclopentane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c1-30-20-12-10-18(11-13-20)24-23(28)16-22(26(24)29)25-21(17-7-3-2-4-8-17)15-19-9-5-6-14-27(19)25/h2-15,22,24H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTNDEKOUSLUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=O)CC(C2=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)-3-phenylpropanamide](/img/structure/B4098377.png)

![6-{[4-(sec-butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4098389.png)
![1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B4098392.png)
![N-(4-BROMO-3,5-DIMETHYLPHENYL)-3-{3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PROPANAMIDE](/img/structure/B4098399.png)
![Ethyl 4-[3-(cyclopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4098404.png)
![3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol](/img/structure/B4098408.png)
![3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4098414.png)
![N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide](/img/structure/B4098434.png)
![1'-[1-(3-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B4098451.png)
![3-[4-(1-piperidinyl)butoxy]benzaldehyde oxalate](/img/structure/B4098455.png)
![2-[2-Chloro-6-methoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4098462.png)
![Morpholin-4-yl-[5-nitro-2-(pyridin-3-ylmethylamino)phenyl]methanone](/img/structure/B4098468.png)
